(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19FN2O5S2 and its molecular weight is 474.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
- A study by Knollmüller (1971) discusses the formation and reactions of 1H-2.1.3-Benzothiadiazin-2.2-dioxide derivatives, which share structural similarities with the target compound. The reactions include alkylation and reaction with alkyl halides, leading to various derivatives with potential interest in medicinal chemistry and materials science (Knollmüller, 1971).
Protecting Groups in Synthesis
- Grunder-Klotz and Ehrhardt (1991) explored the use of 3,4-dimethoxybenzyl moiety as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides, highlighting its utility in synthetic chemistry for protecting amino groups during complex reactions. This study points to the potential of using related structures for protecting functional groups in the synthesis of complex molecules (Grunder-Klotz & Ehrhardt, 1991).
Novel Synthetic Routes
- Khumalo et al. (2018) reported the synthesis of 1,2,4-thiadiazinane 1,1-dioxides via a three-component SuFEx type reaction, demonstrating an innovative approach to constructing molecules with complex sulfur-nitrogen frameworks. This could suggest pathways for synthesizing or modifying molecules like the one (Khumalo et al., 2018).
Heterocyclic Compound Synthesis
- Research by Acharya, Gautam, and Ila (2017) developed high-yield routes for novel thieno-fused five- and six-membered nitrogen and oxygen heterocycles. The methodologies employed for these syntheses could be applicable to or provide insights for the synthesis and functionalization of similar sulfur-containing heterocycles (Acharya, Gautam, & Ila, 2017).
Analytical and Physicochemical Studies
- The work by Al-Youbi, Asiri, Faidallah, Ng, and Tiekink (2012) on 3-amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile, a compound with a complex heterocyclic structure, involved detailed structural analysis, demonstrating the importance of analytical techniques in understanding the properties of such molecules (Al-Youbi et al., 2012).
properties
IUPAC Name |
(3Z)-3-[(3,5-dimethoxyanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S2/c1-29-17-9-16(10-18(11-17)30-2)24-12-20-21(26)22-19(6-7-31-22)25(32(20,27)28)13-14-4-3-5-15(23)8-14/h3-12,24H,13H2,1-2H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHZSSWGEJSWNP-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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